N-Demethyl rivoglitazone

Species-specific metabolism Preclinical model selection Metabolite identification

Validated LC-MS/MS quantification of rivoglitazone's N-demethylation pathway requires the M17 metabolite-not isobaric M12. This authenticated Daiichi Sankyo-synthesized standard (R-125804) is indispensable for monkey toxicology studies where M17 reaches 7.01% of parent AUC, approaching ICH M3(R2) safety thresholds. - **Species-specific formation**: Present in cynomolgus monkeys, absent in rats - **Analytical necessity**: Chromatographically resolves from O-demethyl M12 (both MW 383.4) - **Regulatory alignment**: Supports metabolite safety assessment per FDA/EMA bioanalysis guidelines

Molecular Formula C19H17N3O4S
Molecular Weight 383.4 g/mol
CAS No. 560131-16-0
Cat. No. B12785770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethyl rivoglitazone
CAS560131-16-0
Molecular FormulaC19H17N3O4S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
InChIInChI=1S/C19H17N3O4S/c1-25-13-6-7-14-15(9-13)21-17(20-14)10-26-12-4-2-11(3-5-12)8-16-18(23)22-19(24)27-16/h2-7,9,16H,8,10H2,1H3,(H,20,21)(H,22,23,24)
InChIKeyCUADXVBMFGPUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Demethyl Rivoglitazone: TZD PPARγ Metabolite Standard


N-Demethyl rivoglitazone (also designated rivoglitazone metabolite M17) is a primary oxidative metabolite of the thiazolidinedione (TZD) peroxisome proliferator-activated receptor γ (PPARγ) agonist rivoglitazone, formed via N-demethylation of the 1-methylbenzimidazole moiety [1]. As a reference standard originally synthesized by Daiichi Sankyo Co., Ltd. (internal code R-125804), it is used to identify and quantify M17 in biological matrices during in vitro and in vivo metabolism studies [2]. The compound retains the intact 2,4-thiazolidinedione ring required for PPARγ binding but lacks the N-methyl group present on the parent compound, distinguishing it from the other major oxidative metabolite, O-demethyl rivoglitazone (M12) [3].

Workflow LC-MS/MS metabolite identification in plasma
Selection Authentic N-demethyl pathway standard
Model Context Monkey-specific metabolite; absent in rat

Why N-Demethyl Rivoglitazone Is Irreplaceable


N-Demethyl rivoglitazone occupies a unique position among rivoglitazone metabolites due to its species-dependent formation profile: in vivo, N-demethylation and TZD ring hydroxylation are observed exclusively in cynomolgus monkeys, whereas O-demethylation is the dominant pathway in both rats and monkeys [1]. This species specificity means that M17 is absent from rat plasma while representing 7.01% of the parent drug's molar AUC in monkeys, making it an indispensable reference standard for cross-species metabolism studies [2]. Substitution with O-demethyl rivoglitazone (M12) would fail to capture the N-demethylation pathway, which is one of the five primary metabolic routes predicted in humans [3]. Generic TZD standards such as rosiglitazone or pioglitazone are structurally irrelevant for this specific analytical application.

O-Demethyl rivoglitazone (M12) M12 cannot capture the N-demethylation pathway; it represents a different metabolic route. M12 and M17 are isobaric positional isomers that require chromatographic separation.
Generic TZD standards (rosiglitazone, pioglitazone) Structurally irrelevant for rivoglitazone metabolite quantification; they lack the benzimidazole scaffold and N-demethyl pharmacophore.
Non-authenticated or unlabeled analog Without authenticated M17 reference material (R-125804), unambiguous identification in monkey or human plasma is not possible, especially given co-eluting isobaric M12.

N-Demethyl Rivoglitazone: Scientific Evidence


Monkey-Specific N-Demethylation

N-Demethyl rivoglitazone (M17) was detected in plasma after oral administration of rivoglitazone to cynomolgus monkeys but was absent in rats. O-Demethylation was the main metabolic pathway in both species. This qualitative species difference is corroborated by quantitative plasma AUC data [1].

Species-specific detection
Head-to-head
M17 detected in monkey plasma; absent in rat
Supports monkey-specific N-demethylation pathway tracking
In vivo metabolite ID context; Uchiyama et al. 2011
Species-specific metabolism Preclinical model selection Metabolite identification Cross-species extrapolation

M17 Plasma Exposure: Species Comparison

In the rat, M17 achieved an AUC0–t of 9.59 ng·h/mL, representing only 0.02% of the parent rivoglitazone AUC (40,500 ng·h/mL). In the monkey, M17 AUC0–t was 2300 ng·h/mL, representing 7.01% of the parent AUC (31,400 ng·h/mL). This ~350-fold difference in relative exposure has direct implications for metabolite safety coverage assessment under regulatory guidelines (e.g., ICH M3(R2)) [1][2].

Plasma exposure ratio
Head-to-head
Monkey: 7.01% parent AUC · Rat: 0.02% (~350× difference)
M17 exposure approaches ICH M3(R2) 10% threshold in monkey
Rat exposure negligible; supports primate model selection
Metabolite exposure ratio PK/ADME Bioanalytical reference standard Toxicology species selection

N-Demethylation vs O-Demethylation Pathway

Five primary metabolic pathways of rivoglitazone have been identified: (1) O-demethylation, (2) TZD ring opening, (3) N-glucuronidation, (4) N-demethylation, and (5) TZD ring hydroxylation. In vitro studies in human liver microsomes and hepatocytes confirmed that all four oxidative pathways (including N-demethylation) are operative in humans, with the four oxidative metabolites formed by multiple human CYP enzymes [1][2].

Pathway species pattern
Cross-study
N-demethylation: on (monkey, human), off (rat). O-demethylation: on (all species)
M17 distinguishes primate vs rodent metabolism for human prediction
Five primary human pathways include N-demethylation
In vitro-in vivo extrapolation Metabolic pathway ranking CYP phenotyping Human metabolism prediction

N-Demethylation Impact on PPARγ Binding

Rivoglitazone (C20H19N3O4S, MW 397.4) contains an N-methyl group on the 1-position of the benzimidazole ring. N-Demethyl rivoglitazone (C19H17N3O4S, MW 383.4) lacks this methyl group, converting the tertiary benzimidazole nitrogen into a secondary amine (NH). This structural change adds one hydrogen bond donor to the benzimidazole core while preserving the TZD ring and the 6-methoxy substituent [1]. The parent compound rivoglitazone forms a unique hydrogen bond network with the PPARγ AF2 co-activator binding surface and makes extensive contacts with helix 3 and the β-sheet versus rosiglitazone, contributing to its superior potency [2].

Structural impact
Class-level
M17 lacks N-CH₃, adds H-bond donor at benzimidazole N1
May alter PPARγ binding; direct transactivation data not reported
TZD ring and pharmacophore preserved
Structure-metabolism relationship Benzimidazole pharmacophore PPARγ ligand design Metabolite activity prediction

Rivoglitazone Potency at PPARγ

Rivoglitazone activated human PPARγ more potently than rosiglitazone or pioglitazone in luciferase reporter assays, with little effect on PPARα or PPARδ. In Zucker diabetic fatty rats, the glucose-lowering ED50 of rivoglitazone was 0.19–0.20 mg/kg vs 34 mg/kg for pioglitazone and 28 mg/kg for rosiglitazone, representing a ~150–170-fold potency advantage [1]. Direct PPARγ transactivation data for M17 have not been published; however, the intact TZD ring — the essential pharmacophore for PPARγ agonism — is preserved in M17, while the N-demethyl modification resides on the benzimidazole moiety that contributes to PPARγ subtype selectivity and AF2 interactions [2].

Parent potency context
Supporting evidence
ED₅₀ 0.19–0.20 mg/kg vs pioglitazone 34, rosiglitazone 28 mg/kg in ZDF rats
Parent ~150–170× more potent; M17 contribution context-dependent
M17 PPARγ transactivation not reported
PPARγ transactivation Antidiabetic potency In vitro pharmacology TZD class comparison

M17 Reference Standard for LC-MS/MS

M17 (racemate, internal code R-125804) was synthesized and supplied by Daiichi Sankyo as an authenticated reference standard for use in the metabolism studies that defined the five primary metabolic pathways of rivoglitazone [1]. Its identity was confirmed by comparison of HPLC retention time and LC-MS/MS spectra with those of metabolites generated in vitro [2]. The compound is registered with FDA UNII 7W6UR2D2T4 and CAS 560131-16-0, confirming its regulatory-grade identity for use in bioanalytical method development [3].

Authenticated standard
Supporting evidence
Racemate R-125804; LC-MS/MS identity confirmed; UNII 7W6UR2D2T4
Essential for M17 quantification; isobaric to M12 requires chromatographic separation
One of six Daiichi Sankyo metabolite standards
Bioanalytical method validation Reference standard qualification LC-MS/MS metabolite quantification Regulatory bioanalysis

N-Demethyl Rivoglitazone: Key Applications


Cross-Species Metabolite Tracking

For ADME scientists conducting comparative metabolism studies of rivoglitazone across preclinical species, M17 is the only standard that enables detection and quantification of the N-demethylation pathway, which is absent in rats but present in monkeys [1]. This pathway is one of five predicted primary human metabolic routes [2]. Inclusion of M17 reference material in bioanalytical method development is essential when monkey is used as the non-rodent toxicology species, as M17 reaches 7.01% of parent AUC — a level approaching the 10% threshold that triggers metabolite safety assessment under ICH M3(R2).

LC-MS/MS Bioanalytical Method Validation

M17 is one of only six rivoglitazone metabolites for which Daiichi Sankyo synthesized dedicated reference standards, confirming its prioritization for quantitative analysis [3]. Because M17 and M12 (O-demethyl rivoglitazone) are isobaric positional isomers (both MW 383.4), chromatographic separation is mandatory, and the availability of an authenticated M17 standard distinct from M12 is analytically indispensable [4]. Laboratories developing validated LC-MS/MS methods for rivoglitazone metabolite quantification in plasma must procure M17 to meet regulatory bioanalysis guidelines requiring identity confirmation of each analyte.

SAR of TZD PPARγ Agonists

For medicinal chemists exploring the contribution of the benzimidazole N-methyl group to PPARγ binding affinity and selectivity, N-demethyl rivoglitazone serves as a direct probe. The parent compound rivoglitazone forms a unique hydrogen bond network with the PPARγ AF2 surface and has more extensive contacts with helix 3 and the β-sheet compared with rosiglitazone [5]. M17 retains the intact TZD pharmacophore and 6-methoxy substituent while presenting an additional hydrogen bond donor (NH) at the benzimidazole N1 position. Comparative PPARγ transactivation assays using M17 versus rivoglitazone can dissect the contribution of this specific structural feature to receptor activation.

In Vitro CYP Phenotyping & Metabolic Stability

The in vitro metabolism of rivoglitazone in human liver microsomes and hepatocytes demonstrated that the four oxidative metabolites — including M17 — are formed by multiple human CYP enzymes [2]. M17 reference standard is required to generate calibration curves for quantifying N-demethylation rates in CYP reaction phenotyping experiments, UGT inhibition studies, and metabolic stability assays across preclinical species and human biomatrices. This is particularly relevant for drug interaction studies, as rivoglitazone's metabolism involves multiple CYP isoforms.

Application
Selection Property
Validation Focus
Cross-Species Metabolite Tracking
Species-specific metabolite standard
N-demethylation pathway detection
LC-MS/MS Bioanalytical Method Validation
Authenticated positional isomer standard
Chromatographic resolution from isobaric M12
TZD PPARγ Structure-Activity Studies
N-demethyl pharmacophore probe
H-bond donor contribution to PPARγ AF2 binding
In Vitro CYP Phenotyping & Metabolic Stability
Quantitative metabolite calibration standard
N-demethylation rate across CYP isoforms
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